molecular formula C13H13ClN2 B3329314 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE CAS No. 5778-84-7

9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

Cat. No.: B3329314
CAS No.: 5778-84-7
M. Wt: 232.71 g/mol
InChI Key: GQZMDBQRGRRPMS-UHFFFAOYSA-N
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Description

9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine is a chemical compound with the molecular formula C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol . It is known for its applications in various scientific fields, particularly in pharmacology and biochemistry.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Tacrine exerts its therapeutic effect by enhancing cholinergic function. It increases the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by AChE . This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing the transmission of nerve signals .

Biochemical Pathways

The biochemical pathway primarily affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve signals. This can help alleviate the symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

It is known that tacrine is a small molecule, which suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of Tacrine’s action primarily involve the enhancement of cholinergic function. By inhibiting AChE and increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can enhance nerve signal transmission. This can help improve memory and cognition in patients with Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Tacrine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability

Biochemical Analysis

Biochemical Properties

6-Chloro-1,2,3,4-tetrahydroacridin-9-amine is known to be a cholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase, inhibiting its function . This interaction leads to an accumulation of acetylcholine at cholinergic synapses .

Cellular Effects

At a therapeutic dose, 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine can cause liver toxicity . Studies using the human liver cell line HepG2 showed that it induces reactive oxygen species production and glutathione depletion . This suggests that oxidative stress might be involved in its hepatotoxicity .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses .

Dosage Effects in Animal Models

In rats, the estimated median lethal dose of tacrine, a similar compound, following a single oral dose is 40 mg/kg . This is approximately 12 times the maximum recommended human dose of 160 mg/day .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions . The reaction is carried out in the presence of a base catalyst such as sodium carbonate or sodium hydroxide. After the reaction, the product is purified through filtration, distillation, and other purification techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can yield various substituted acridines .

Scientific Research Applications

9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its chlorine substitution and tetrahydroacridine core make it distinct from other cholinesterase inhibitors .

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMDBQRGRRPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-84-7
Record name 6-Chlorotacrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLOROTACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5T9A4VHZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-4-chlorobenzonitrile (5.0 g, 33 mmolL), cyclohexanone (30 ml) and Zinc chloride (4.8 g, 35 mmoL) were mixed in a round bottomed flask and heated up to 120 degree Celsius for 3 hours. After cooling to room temperature, the solvent was decanted off. The resulting residue was triturated with ethyl acetate (30 ml). The solid was collected by filtration and added into 10% aqueous NaOH (50 ml). After stiring for 2 hours, the mixture was filtered and the filter cake was washed thoroughly with water. The filter cake was then extracted with methanol. The combined methanolic extract was concentrated to produce the desired product (3.8 g, 16 mmoL) in 48% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE
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9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE
Reactant of Route 5
9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE
Reactant of Route 6
9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

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